Succinonitrile-d4

Description

The exact mass of the compound Succinonitrile-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Succinonitrile-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinonitrile-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetradeuteriobutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHFWCOBPZCAEA-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583502 | |

| Record name | (~2~H_4_)Butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23923-29-7 | |

| Record name | (~2~H_4_)Butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23923-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Succinonitrile-d4: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a feasible synthesis route for succinonitrile-d4, a deuterated isotopologue of succinonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, particularly in the development of advanced electrolytes for lithium-ion batteries, as well as for those in drug development utilizing deuterated compounds for pharmacokinetic and metabolic studies.

Core Chemical Properties

Succinonitrile-d4, with the chemical formula C₄D₄N₂, is a valuable compound in various research applications due to the unique properties conferred by the substitution of hydrogen with deuterium. The presence of deuterium allows for its use in neutron scattering studies, as a tracer in mass spectrometry, and to probe reaction mechanisms.

Below is a summary of its key chemical and physical properties:

| Property | Value |

| Molecular Formula | C₄D₄N₂ |

| Molecular Weight | 84.11 g/mol |

| CAS Number | 23923-29-7 |

| Appearance | Colorless to light brown crystalline solid |

| Melting Point | 49-56 °C |

| Boiling Point | 265-267 °C (for non-deuterated) |

| Solubility | Soluble in water |

Synthesis of Succinonitrile-d4

A plausible and efficient route for the synthesis of succinonitrile-d4 is through the hydrocyanation of acrylonitrile-d4. This method is an adaptation of the well-established industrial process for producing non-deuterated succinonitrile. The reaction involves the addition of hydrogen cyanide (or a cyanide source) across the double bond of acrylonitrile-d4, catalyzed by a base.

Experimental Protocol: Synthesis via Hydrocyanation

This protocol is based on the general principles of the hydrocyanation of acrylonitrile and is adapted for the synthesis of the deuterated analogue.

Materials:

-

Acrylonitrile-d4 (starting material)

-

Hydrogen Cyanide (HCN) or a suitable cyanide salt (e.g., KCN, NaCN)

-

Triethylamine (catalyst)

-

Anhydrous, inert solvent (e.g., toluene, acetonitrile)

-

Quenching agent (e.g., acetic acid)

-

Distillation apparatus

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acrylonitrile-d4 in the chosen anhydrous solvent.

-

Catalyst Addition: Add triethylamine (approximately 2-15% by weight of the total reaction mixture) to the stirred solution.

-

Reactant Addition: Slowly add hydrogen cyanide to the reaction mixture via the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 90°C, ideally in the range of 60-80°C, using a water bath for cooling if necessary. An excess of acrylonitrile-d4 is typically used to ensure complete conversion of the cyanide source.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench any remaining catalyst by the slow addition of a weak acid, such as acetic acid.

-

Purification: The resulting succinonitrile-d4 can be purified by distillation under reduced pressure. The solvent and any unreacted starting materials are removed first, followed by the collection of the pure product.

Safety Precautions: Hydrogen cyanide is extremely toxic and volatile. This synthesis must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

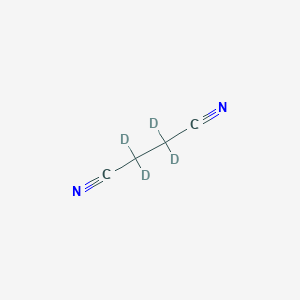

Visualizing the Synthesis Pathway

The following diagram illustrates the synthesis of succinonitrile-d4 from a deuterated precursor.

In-Depth Technical Guide to the Physical Characteristics of Deuterated Succinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated succinonitrile (Succinonitrile-d4), a critical isotopically labeled compound used in a variety of scientific applications, including as a solvent in solid-state NMR spectroscopy and in the study of molecular dynamics.[1][2] This document outlines key quantitative data, detailed experimental protocols for characterization, and a logical workflow for analysis.

Core Physical Characteristics

Deuterated succinonitrile, with the chemical formula NC(CD₂)₂CN, exhibits physical properties that are subtly influenced by the isotopic substitution of deuterium for protium.[1] These properties are crucial for its application in sensitive analytical techniques and material science.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of deuterated and non-deuterated succinonitrile for comparative analysis.

| Property | Deuterated Succinonitrile (Succinonitrile-d4) | Non-Deuterated Succinonitrile |

| Molecular Formula | C₄D₄N₂ | C₄H₄N₂ |

| Molecular Weight | 84.11 g/mol [1][2] | 80.09 g/mol [3][4] |

| CAS Number | 23923-29-7[1][5] | 110-61-2[3][4] |

| Melting Point | 49-56 °C[6] | 58 °C[3], 54 °C[4], 50-54 °C[7] |

| Boiling Point | Not explicitly found for deuterated form | 265-267 °C[7], 266.1 °C[3], 265 °C[4] |

| Density | Not explicitly found for deuterated form | 0.985 g/mL at 25 °C[3][7], 1.02 g/cm³[4] |

| Appearance | - | Colorless, waxy solid[3][8] |

| FT-IR (C≡N stretch) | 2256 cm⁻¹[1] | 2252 cm⁻¹ |

| FT-IR (C-D bend) | 845 cm⁻¹[1] | Not Applicable |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of deuterated succinonitrile. The following sections outline the protocols for key analytical techniques.

Synthesis of Deuterated Succinonitrile (H/D Exchange)

A common method for the synthesis of succinonitrile-d4 is through hydrogen-deuterium exchange catalyzed by a base.[1]

Materials:

-

Succinonitrile

-

Deuterium oxide (D₂O, 99.9% isotopic purity)

-

Calcium oxide (CaO)

Procedure:

-

Dissolve succinonitrile (e.g., 20 g, 0.25 mol) in D₂O.[1]

-

Add CaO (e.g., 0.3% w/w) to act as a basic catalyst.[1]

-

Allow the mixture to react for 24 hours at 25 °C to facilitate the H/D exchange.[1]

-

To maximize the degree of deuteration, repeat the exchange cycle by removing the D₂O via vacuum distillation (e.g., at 80 °C and 10 Torr) and replenishing with fresh D₂O and catalyst. Five cycles are typically conducted.[1]

-

After the final cycle, the product, succinonitrile-d4, is isolated.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and other thermal transitions of the material.

Instrumentation:

-

A differential scanning calorimeter.

Procedure:

-

Hermetically seal a small, precisely weighed amount of deuterated succinonitrile (typically 5-10 mg) in an aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The melting point is determined from the peak of the endothermic event on the resulting thermogram.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule and confirm deuteration.

Instrumentation:

-

An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Acquire a background spectrum of the empty ATR crystal to account for ambient atmospheric conditions.

-

Place a small amount of the solid deuterated succinonitrile sample onto the ATR crystal.

-

Record the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).

-

The presence of a C-D bending vibration (around 845 cm⁻¹) and a shift in the C≡N stretching frequency (to around 2256 cm⁻¹) confirm the deuteration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy provides detailed information about the molecular structure and the positions of deuterium atoms.

Instrumentation:

-

A high-field NMR spectrometer equipped for deuterium observation.

Procedure:

-

Prepare the sample by dissolving it in a non-deuterated solvent to avoid overwhelming the signal.[9]

-

Acquire the ²H NMR spectrum. Note that ²H NMR is typically performed without a lock signal.[9]

-

The chemical shifts in the ²H spectrum are equivalent to those in the ¹H spectrum, allowing for structural assignment.[9]

Powder X-Ray Diffraction (PXRD)

PXRD is used to analyze the crystalline structure of solid deuterated succinonitrile.

Instrumentation:

-

A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

Procedure:

-

Finely grind the deuterated succinonitrile sample to ensure random orientation of the crystallites.[10]

-

Mount the powdered sample in a sample holder.

-

Scan the sample over a range of 2θ angles, recording the intensity of the diffracted X-rays.[10]

-

The resulting diffraction pattern provides information about the crystal lattice parameters and phase purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of deuterated succinonitrile and assess the degree of deuteration.

Instrumentation:

-

A mass spectrometer, for example, with an electrospray ionization (ESI) source.

Procedure:

-

Dissolve the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum. The molecular ion peak will confirm the molecular weight, and its comparison with the non-deuterated analog will indicate the extent of deuterium incorporation.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized batch of deuterated succinonitrile.

Caption: Workflow for the synthesis and characterization of deuterated succinonitrile.

References

- 1. Succinonitrile-d4 | 23923-29-7 | Benchchem [benchchem.com]

- 2. Buy Succinonitrile-d4 | 23923-29-7 [smolecule.com]

- 3. Succinonitrile - Wikipedia [en.wikipedia.org]

- 4. ICSC 1497 - SUCCINONITRILE [inchem.org]

- 5. 琥珀腈-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. Succinonitrile-d4|lookchem [lookchem.com]

- 7. Succinonitrile CAS#: 110-61-2 [m.chemicalbook.com]

- 8. Succinonitrile | CNCH2CH2CN | CID 8062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

In-Depth Technical Guide: Isotopic Purity and Analysis of Succinonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to determine and quantify the isotopic purity of Succinonitrile-d4 (also known as butanedinitrile-d4). Succinonitrile-d4 is a deuterated form of succinonitrile where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, including as a solvent for solid-state NMR spectroscopy, a tracer in metabolic studies, and as an electrolyte additive in lithium-ion batteries. Accurate determination of its isotopic purity is critical for the interpretation of experimental results and for ensuring the quality and consistency of products in which it is used.

Quantitative Data on Isotopic Purity

The isotopic purity of Succinonitrile-d4 is a key quality attribute and is typically determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of typical quantitative data for commercially available Succinonitrile-d4.

| Parameter | Specification | Method |

| Isotopic Purity (atom % D) | ≥ 98% | NMR Spectroscopy, Mass Spectrometry |

| Chemical Purity | ≥ 99% | Gas Chromatography (GC) |

| d0 Isotopologue | ≤ 0.5% | Mass Spectrometry |

| d1 Isotopologue | ≤ 1.0% | Mass Spectrometry |

| d2 Isotopologue | ≤ 1.5% | Mass Spectrometry |

| d3 Isotopologue | ≤ 2.0% | Mass Spectrometry |

Experimental Protocols for Isotopic Purity Analysis

Detailed methodologies for the key analytical techniques used to assess the isotopic purity of Succinonitrile-d4 are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds by analyzing the signals from residual protons or directly from the deuterium nuclei.

2.1.1. ¹H NMR (Proton NMR) for Residual Proton Analysis

-

Objective: To quantify the amount of residual, non-deuterated succinonitrile by integrating the proton signals against a known internal standard.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of Succinonitrile-d4 into an NMR tube.

-

Add a known quantity of a suitable internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

-

Dissolve the sample and standard in a deuterated solvent that does not have signals in the region of interest (e.g., acetone-d6).

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

-

-

Data Analysis:

-

Integrate the area of the residual proton signal from Succinonitrile-d4.

-

Integrate the area of a known signal from the internal standard.

-

Calculate the molar quantity of the residual protonated species relative to the internal standard to determine the chemical purity and estimate the isotopic purity.

-

2.1.2. ²H NMR (Deuterium NMR)

-

Objective: To directly observe the deuterium signals and confirm the positions of deuteration, as well as to quantify the isotopic enrichment.

-

Sample Preparation:

-

Dissolve a known amount of Succinonitrile-d4 in a non-deuterated solvent (e.g., chloroform or dimethyl sulfoxide) containing a known amount of a deuterated internal standard with a distinct chemical shift (e.g., benzene-d6).

-

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Decoupling: Proton decoupling can be applied to simplify the spectrum.

-

Relaxation Delay (d1): A sufficiently long delay to ensure quantitative measurements.

-

-

Data Analysis:

-

Integrate the area of the deuterium signal from Succinonitrile-d4.

-

Integrate the area of the deuterium signal from the internal standard.

-

Calculate the isotopic enrichment based on the relative integrals and the known concentrations.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate Succinonitrile-d4 from any volatile impurities and to determine the relative abundance of its different isotopologues (d0, d1, d2, d3, d4).

-

Sample Preparation:

-

Prepare a dilute solution of Succinonitrile-d4 in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight analyzer).

-

GC Method:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: A temperature gradient to ensure good separation of any impurities (e.g., 50 °C for 1 min, then ramp to 250 °C at 10 °C/min).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range that covers the molecular ion of both deuterated and non-deuterated succinonitrile (e.g., m/z 50-100).

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the GC peak of Succinonitrile.

-

Determine the relative abundances of the molecular ions for each isotopologue (e.g., m/z 80 for d0, m/z 81 for d1, ..., m/z 84 for d4).

-

Calculate the percentage of each isotopologue to determine the isotopic distribution and the overall isotopic purity.

-

2.2.2. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To accurately determine the mass of the molecular ions and to resolve different isotopologues with high precision.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Method:

-

Infuse a dilute solution of Succinonitrile-d4 directly into the ESI source.

-

Acquire a high-resolution mass spectrum in positive or negative ion mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for each of the expected isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity from the relative peak areas.

-

Visualizations

Chemical Structure of Succinonitrile-d4

Caption: Chemical structure of Succinonitrile-d4.

General Workflow for Isotopic Purity Analysis

Caption: General workflow for isotopic purity analysis.

An In-depth Technical Guide on the Molecular Structure and Conformation of Succinonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of Succinonitrile-d4 (also known as 1,2-dicyanoethane-d4 or butane-1,4-dinitrile-2,2,3,3-d4). This deuterated isotopologue of succinonitrile is of significant interest in various research fields, including vibrational spectroscopy, crystal engineering, and as a component in solid-state electrolytes. Understanding its structural characteristics is crucial for elucidating intermolecular interactions and predicting its behavior in different environments.

Succinonitrile-d4 exists as a mixture of two stable conformers at room temperature: the anti (or trans) and the gauche form. The equilibrium between these conformers is governed by the rotational barrier around the central carbon-carbon bond. The presence of these two forms complicates its structural and spectroscopic analysis, necessitating the use of sophisticated experimental and computational techniques.

Molecular Geometry

The key structural parameters for the anti and gauche conformers of succinonitrile, as determined by gas electron diffraction, are summarized in the table below.

| Parameter | Anti Conformer | Gauche Conformer |

| Bond Lengths (Å) | ||

| C-C | 1.539(3) | 1.539(3) |

| C-C (cyano) | 1.467(2) | 1.467(2) |

| C≡N | 1.157(2) | 1.157(2) |

| C-H (assumed C-D) | 1.100(3) | 1.100(3) |

| Bond Angles (°) | ||

| ∠C-C-C | 111.9(2) | 111.9(2) |

| ∠C-C-C (cyano) | 110.2(2) | 110.2(2) |

| ∠C-C-H (assumed C-C-D) | 109.5(5) | 109.5(5) |

| Dihedral Angle (°) | ||

| ∠C-C-C-C | 180 | 64.5(9) |

Note: Data is for non-deuterated succinonitrile and serves as a close proxy for Succinonitrile-d4. Uncertainties are given in parentheses.

Conformational Analysis

The two primary conformers of Succinonitrile-d4 are depicted below. The anti conformer possesses a center of symmetry (C2h point group), while the gauche conformer is chiral (C2 point group). The energy difference between these two forms is small, leading to a dynamic equilibrium in the gas and liquid phases.

Conformational Isomers of Succinonitrile-d4

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for distinguishing between the anti and gauche conformers of Succinonitrile-d4. The deuteration at the methylene groups leads to significant shifts in the vibrational frequencies compared to the non-deuterated form, particularly for modes involving C-D stretching and bending.

A comprehensive study by Fengler and Ruoff in 2001 provided a detailed vibrational analysis of Succinonitrile-d4 ([2,2,3,3,-2H4]-succinonitrile). The observed and calculated vibrational frequencies for both conformers are summarized below.

| Conformer | Symmetry | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Anti | Ag | CD₂ symmetric stretch | - | 2165 |

| Au | CD₂ symmetric stretch | 2165 | - | |

| Bg | CD₂ asymmetric stretch | - | 2230 | |

| Bu | CD₂ asymmetric stretch | 2230 | - | |

| Ag | C≡N stretch | - | 2255 | |

| Bu | C≡N stretch | 2255 | - | |

| Ag | C-C stretch | - | 850 | |

| Bu | C-C stretch | 850 | - | |

| Gauche | A | CD₂ symmetric stretch | 2160 | 2160 |

| B | CD₂ symmetric stretch | 2168 | 2168 | |

| A | CD₂ asymmetric stretch | 2225 | 2225 | |

| B | CD₂ asymmetric stretch | 2235 | 2235 | |

| A | C≡N stretch | 2250 | 2250 | |

| B | C≡N stretch | 2258 | 2258 | |

| A | C-C stretch | 845 | 845 |

Note: This table presents a selection of key vibrational modes. The full vibrational spectrum is more complex. Frequencies are approximate and may vary slightly depending on the physical state (gas, liquid, solid) and temperature.

Experimental Protocols

The determination of the molecular structure and conformational properties of Succinonitrile-d4 relies on a combination of experimental techniques, primarily gas electron diffraction and vibrational spectroscopy.

Gas Electron Diffraction (GED)

The GED experiment provides direct information about the geometry of the molecule in the gas phase, free from intermolecular interactions.

Gas Electron Diffraction Experimental Workflow

-

Sample Preparation: A small amount of Succinonitrile-d4 is placed in a sample holder and heated to produce a vapor.

-

Introduction into Vacuum Chamber: The vapor is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

Scattering and Diffraction: The electrons are scattered by the electric field of the atoms in the Succinonitrile-d4 molecules, creating a diffraction pattern.

-

Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The radially symmetric diffraction pattern is analyzed to determine the distribution of interatomic distances in the molecule.

-

Structural Refinement: A theoretical model of the molecule is refined to fit the experimental data, yielding precise bond lengths, bond angles, and the relative abundance of the conformers.

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule.

Vibrational Spectroscopy Experimental Workflow

FT-IR Spectroscopy:

-

Sample Preparation: The Succinonitrile-d4 sample can be in the gas, liquid, or solid phase (e.g., as a KBr pellet).

-

IR Radiation: The sample is exposed to a broadband infrared source.

-

Absorption: The molecule absorbs IR radiation at frequencies corresponding to its vibrational modes.

-

Detection: The transmitted light is passed through an interferometer and then to a detector.

-

Fourier Transform: The resulting interferogram is mathematically converted into a spectrum of absorbance versus wavenumber.

FT-Raman Spectroscopy:

-

Sample Preparation: The sample is typically placed in a glass capillary tube.

-

Laser Excitation: The sample is irradiated with a high-intensity monochromatic laser source (e.g., Nd:YAG laser).

-

Raman Scattering: A small fraction of the incident light is inelastically scattered, with the frequency shifts corresponding to the vibrational modes of the molecule.

-

Detection: The scattered light is collected, filtered to remove the intense Rayleigh scattering, and detected.

-

Spectrum Generation: The detector records the intensity of the Raman scattered light as a function of the frequency shift from the excitation line.

Conclusion

The molecular structure and conformation of Succinonitrile-d4 are well-characterized by a combination of gas electron diffraction and vibrational spectroscopy. The molecule exists as a mixture of anti and gauche conformers, with distinct geometric parameters and vibrational signatures. The data and experimental protocols presented in this guide provide a comprehensive foundation for researchers and scientists working with this important deuterated nitrile. A thorough understanding of its fundamental properties is essential for its application in advanced materials and for the interpretation of complex chemical systems in which it is a component.

An In-depth Technical Guide on the Thermal Stability and Phase Transitions of Succinonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinonitrile (NC-(CH₂)₂-CN), a molecule known for its application in solid-state electrolytes and as a plastic crystal, exhibits interesting thermal behavior. This technical guide focuses on the thermal stability and phase transitions of its deuterated analogue, Succinonitrile-d4 (NC-(CD₂)₂-CN). While specific experimental data for the deuterated form is limited in publicly available literature, this document provides a comprehensive overview of the known properties of non-deuterated succinonitrile (Succinonitrile-h4) and discusses the anticipated effects of deuteration. This guide also outlines detailed experimental protocols for characterizing the thermal properties of Succinonitrile-d4, providing a framework for future research.

Introduction

Succinonitrile is a material of significant interest due to its unique solid-solid phase transition into a plastic crystal state. This phase is characterized by long-range positional order of the molecules, while rotational freedom is maintained, leading to properties akin to both solids and liquids. This behavior is crucial for applications such as solid-state electrolytes in lithium-ion batteries. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can subtly but significantly alter the physicochemical properties of a molecule, including its thermal stability and phase transition behavior. Understanding these isotopic effects in Succinonitrile-d4 is vital for the precise engineering of materials with tailored properties.

Thermal Properties of Succinonitrile

Phase Transitions of Succinonitrile-h4

Succinonitrile-h4 undergoes a reversible first-order phase transition from a low-temperature, ordered crystalline phase (α-phase) to a high-temperature, orientationally disordered plastic crystal phase (β-phase).[1] This is followed by melting into the liquid state.

Table 1: Phase Transition Temperatures and Enthalpies of Succinonitrile-h4

| Transition | Temperature (K) | Enthalpy (kJ/mol) |

| α → β Phase Transition | 233 | Data not available |

| Melting (Solid → Liquid) | 323 - 327 | Data not available |

Note: While the transition temperatures are well-documented, specific enthalpy values from a single, authoritative source are not consistently reported in the reviewed literature.

Expected Effects of Deuteration on Thermal Properties

The substitution of hydrogen with deuterium in Succinonitrile-d4 is expected to influence its thermal properties due to the change in mass and the resulting alterations in vibrational modes (zero-point energy) and intermolecular interactions.

-

Phase Transition Temperature: Deuteration often leads to a shift in phase transition temperatures. The direction and magnitude of this shift depend on the nature of the intermolecular interactions and the role of hydrogen bonding. In the absence of strong hydrogen bonds, the increased mass of deuterium in Succinonitrile-d4 might lead to a slight increase in the phase transition and melting temperatures due to weaker vibrational amplitudes and a more stable crystal lattice.

-

Thermal Stability: The C-D bond is stronger than the C-H bond, which generally leads to a higher thermal decomposition temperature for deuterated compounds.[2] Therefore, Succinonitrile-d4 is expected to exhibit enhanced thermal stability compared to its non-deuterated counterpart.

Crystal Structure

The crystal structure of succinonitrile has been determined for the non-deuterated form. These structures provide the foundation for understanding the phase transition mechanism.

Crystal Structure of Succinonitrile-h4

-

α-Phase (Low Temperature): The low-temperature α-phase possesses a monoclinic crystal structure with the space group P2₁/a. The molecules in this phase are in a gauche conformation.[1]

-

β-Phase (High Temperature - Plastic Crystal): The high-temperature β-phase is a body-centered cubic (bcc) plastic crystal with the space group Im-3m.[1] In this phase, the molecules exhibit orientational disorder, with a mix of gauche and trans conformers.[1] The phase transition from the α to the β phase is accompanied by a significant increase in volume of approximately 6.7%.[1]

Table 2: Crystallographic Data for Succinonitrile-h4

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Temperature (K) |

| α | Monoclinic | P2₁/a | 6.489 | 6.223 | 7.778 | 109.28 | 296.6 | 150 |

| β | Cubic (bcc) | Im-3m | 6.495 | - | - | - | 274.0 | 290 |

Data obtained from high-resolution in-situ powder diffraction.[1]

Anticipated Crystal Structure of Succinonitrile-d4

Deuteration is not expected to change the fundamental crystal system or space group of succinonitrile. However, minor changes in lattice parameters may occur due to the shorter effective bond length of C-D versus C-H, which can lead to a slight contraction of the unit cell volume. Neutron diffraction would be the ideal technique to precisely determine the crystal structure of Succinonitrile-d4, as it is highly sensitive to the positions of deuterium atoms.

Experimental Protocols

To ascertain the specific thermal properties of Succinonitrile-d4, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining phase transition temperatures and enthalpies.

Objective: To measure the temperatures and enthalpy changes associated with the solid-solid phase transition and melting of Succinonitrile-d4.

Apparatus:

-

Differential Scanning Calorimeter (Heat-flux or Power-compensated)

-

Hermetic aluminum pans

-

Inert purge gas (e.g., Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of Succinonitrile-d4 into a hermetic aluminum pan. Seal the pan to prevent sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the purge gas flow rate to 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, e.g., 173 K (-100 °C).

-

Heat the sample at a constant rate of 10 K/min to a temperature above its melting point, e.g., 353 K (80 °C).

-

Hold isothermally for 5 minutes to ensure complete melting.

-

Cool the sample at a controlled rate of 10 K/min back to the starting temperature.

-

Perform a second heating cycle under the same conditions to observe the thermal behavior of a sample with a controlled thermal history.

-

-

Data Analysis:

-

Determine the onset temperature and peak temperature for all endothermic and exothermic events.

-

Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peaks.

-

X-ray and Neutron Diffraction

X-ray and neutron diffraction are essential for determining the crystal structure of the different phases of Succinonitrile-d4.

Objective: To determine the crystal structure, space group, and lattice parameters of the α and β phases of Succinonitrile-d4.

Apparatus:

-

Powder X-ray Diffractometer with a variable temperature stage or

-

Neutron Diffractometer at a dedicated facility.

Procedure (Powder Diffraction):

-

Sample Preparation: Finely grind the Succinonitrile-d4 sample to a powder to ensure random crystal orientation. Mount the powder on a sample holder compatible with the variable temperature stage.

-

Data Collection:

-

Cool the sample to a temperature well within the α-phase stability range (e.g., 150 K).

-

Collect the diffraction pattern over a suitable 2θ range.

-

Incrementally increase the temperature, collecting diffraction patterns at various points, including just below, at, and just above the α → β phase transition temperature.

-

Collect a final pattern in the β-phase (e.g., 298 K).

-

-

Data Analysis:

-

Perform phase identification by comparing the obtained patterns with known structures.

-

Index the diffraction peaks to determine the unit cell parameters for each phase.

-

Perform Rietveld refinement of the diffraction data to obtain detailed structural information, including atomic positions and space group.

-

Visualizations

Phase Transition Pathway

Caption: Phase transition pathway of Succinonitrile.

Experimental Workflow for Thermal Characterization

Caption: Workflow for thermal characterization.

Conclusion

While direct experimental data for Succinonitrile-d4 remains elusive in the current literature, this technical guide provides a thorough foundation based on the well-characterized non-deuterated analogue. The provided data for Succinonitrile-h4, coupled with the theoretical understanding of isotope effects, offers valuable predictions for the behavior of Succinonitrile-d4. The detailed experimental protocols outlined herein provide a clear roadmap for researchers to precisely determine the thermal stability and phase transition characteristics of this important deuterated compound. Such studies are crucial for advancing the application of succinonitrile-based materials in various technological fields.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Deuterium NMR (2H NMR) Spectroscopy of Succinonitrile-d4

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the Deuterium Nuclear Magnetic Resonance (2H NMR) spectroscopy of deuterated succinonitrile (succinonitrile-d4). Succinonitrile is a prominent plastic crystal known for its application as a solid-state electrolyte matrix, particularly in the development of safer, high-performance lithium-ion batteries.[1][2][3][4] 2H NMR serves as a powerful tool to probe the molecular dynamics, phase behavior, and local environment of succinonitrile molecules, offering critical insights into the mechanisms of ionic conductivity.[5]

Core Principles of Deuterium (2H) NMR

Deuterium (²H), an isotope of hydrogen with a nuclear spin I=1, possesses a nuclear electric quadrupole moment. This property is central to 2H NMR in the solid state. The interaction between this quadrupole moment and the local electric field gradient (EFG) at the C-D bond is the dominant force influencing the NMR spectrum.[6]

In a solid sample, this quadrupolar interaction results in a characteristic "Pake doublet" powder pattern for a static C-D bond. The separation between the two prominent peaks, known as the quadrupolar splitting, is dependent on the orientation of the C-D bond relative to the external magnetic field. However, succinonitrile exists in a plastic crystalline phase over a broad temperature range, where molecules exhibit long-range positional order but are dynamically disordered in their orientation.[4][7] This rapid, isotropic molecular reorientation averages the quadrupolar interaction to zero, resulting in a single, narrow resonance line, much like in a liquid. Changes in the spectral line shape and relaxation times are therefore highly sensitive probes of molecular motion.[6]

Experimental Protocols

Precise and repeatable experimental procedures are crucial for acquiring high-quality 2H NMR data. The following sections detail the typical methodology for the 2H NMR analysis of succinonitrile-d4.

Sample Preparation

-

Material : Succinonitrile-d4 (NC-(CD₂)₂-CN) is the material of interest. Due to the low natural abundance of deuterium (0.016%), isotopic enrichment is necessary for a sufficient signal-to-noise ratio.[6]

-

Additives : In many studies, succinonitrile-d4 is mixed with other compounds to form solid electrolytes. This can include other nitriles like glutaronitrile (GN) or the addition of lithium salts such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to enhance ionic conductivity.[5] For example, a mixture might consist of (Succinonitrile-d4)₀.₆(Glutaronitrile)₀.₄ doped with 5% LiTFSI.[5]

-

Sample Packing : For solid-state NMR, the prepared sample is typically packed into a suitable NMR rotor, often 4 mm in diameter.[8] It is essential to ensure uniform packing to minimize magnetic susceptibility artifacts.

NMR Spectrometer and Parameters

-

Spectrometer : Experiments are often performed on home-built or commercial solid-state NMR spectrometers.[5] The Larmor frequency for ²H is dependent on the magnetic field strength of the spectrometer (e.g., 46.5 MHz).[5]

-

Probe : A dedicated solid-state NMR probe capable of handling the required high-power radiofrequency pulses is used.

-

Temperature Control : Precise temperature control is critical, as the molecular dynamics of succinonitrile are highly temperature-dependent. Experiments are typically conducted over a wide temperature range, both cooling and heating, to observe phase transitions and changes in mobility.[5]

Pulse Sequences

Due to the broad nature of solid-state NMR spectra and instrumental limitations (e.g., receiver dead time), specific echo techniques are employed.

-

Quadrupolar Echo (Solid Echo) : This is the standard pulse sequence for acquiring 2H NMR spectra in solids. It effectively refocuses the dephasing caused by the large quadrupolar interaction, allowing for the acquisition of a distortion-free spectrum.[8] The sequence is: (π/2)ₓ - τ - (π/2)ᵧ - τ - Acquire Typical π/2 pulse lengths are short (2.0-2.5 μs) to ensure uniform excitation across the entire spectral width.[8]

-

Inversion Recovery : To measure the spin-lattice relaxation time (T₁), an inversion recovery sequence combined with a quadrupolar echo is used. This sequence tracks the recovery of magnetization along the z-axis after an initial inverting π pulse.[5]

-

Hahn Echo : For measuring the spin-spin relaxation time (T₂) in states with higher mobility (where lines are narrower), a standard Hahn echo sequence can be used.[5] In the more rigid state, a solid-echo sequence is used for T₂ determination.[5]

Data Presentation and Interpretation

The primary quantitative data obtained from 2H NMR experiments are the spectral line shape and the spin relaxation times (T₁ and T₂).

Quantitative Data Summary

The following table summarizes the types of quantitative data derived from 2H NMR studies of succinonitrile-d4 systems. Specific values are highly dependent on temperature, magnetic field strength, and sample composition (e.g., salt concentration).

| Parameter | Symbol | Typical Range/Value | Information Derived |

| Quadrupolar Coupling Constant | Cq | ~170 kHz (for aliphatic C-D) | Strength of the interaction between the deuterium nucleus and the local electric field gradient. |

| Spin-Lattice Relaxation Time | T₁ | ms to s | Characterizes fast molecular motions on the timescale of the Larmor frequency (MHz). |

| Spin-Spin Relaxation Time | T₂ | µs to ms | Characterizes slower molecular motions and overall dynamics of the system. |

Note: The Quadrupolar Coupling Constant (Cq) is a fundamental property of the C-D bond and is generally determined from the analysis of the spectrum in a rigid state.

A key finding from studies on succinonitrile-d4 mixtures is the temperature dependence of the relaxation times. For instance, in a (Succinonitrile-d4)₀.₆(Glutaronitrile)₀.₄ mixture doped with 5% LiTFSI, both T₁ and T₂ were measured during cooling, showing a distinct relationship with temperature that reflects the slowing down of molecular motions.[5]

Interpretation of Results

-

Line Shape Analysis : In the plastic crystalline phase, the 2H NMR spectrum of succinonitrile-d4 is a single sharp line, indicating that the molecules are reorienting isotropically and rapidly on the NMR timescale. As the temperature is lowered, this line broadens, signaling a transition to slower or more restricted motion. The onset of this broadening can be correlated with phase transitions or the glass transition of the material.

-

Relaxation Time Analysis : The T₁ and T₂ relaxation times provide quantitative information about the timescales of molecular motion. A minimum in the T₁ vs. temperature curve typically occurs when the correlation time for molecular reorientation is approximately the inverse of the Larmor frequency. By analyzing the temperature dependence of T₁ and T₂, one can extract activation energies for the molecular reorientations, which are crucial for understanding the mechanisms that facilitate ion transport in these electrolyte systems.

Conclusion

Deuterium NMR spectroscopy is an indispensable technique for characterizing the molecular dynamics of succinonitrile-d4. By analyzing the 2H NMR line shapes and relaxation times over a range of temperatures, researchers can gain detailed insights into the rotational dynamics and phase behavior of this important plastic crystal. This information is vital for understanding the fundamental mechanisms of ion transport in succinonitrile-based solid-state electrolytes and for designing new materials with enhanced performance for applications in energy storage and other electrochemical devices.

References

- 1. researchgate.net [researchgate.net]

- 2. The plastic-crystalline phase of succinonitrile as a universal matrix for solid-state ionic conductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plastic-crystalline solid-state electrolytes: Ionic conductivity and orientational dynamics in nitrile mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paddle-wheel mechanism in doped succinonitrile–glutaronitrile plastic electrolyte: a joint magnetic resonance, dielectric, and viscosimetry study of L ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05799A [pubs.rsc.org]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 7. Structure of Plastic Crystalline Succinonitrile: High-Resolution in situ Powder Diffraction | Semantic Scholar [semanticscholar.org]

- 8. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In-situ NMR Studies of Battery Electrolytes using Succinonitrile-d4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in-situ Nuclear Magnetic Resonance (NMR) studies on battery electrolytes utilizing deuterated succinonitrile (succinonitrile-d4, SN-d4). These protocols are designed to enable the investigation of electrolyte stability, ion solvation and transport, and electrode-electrolyte interface phenomena in real-time within an operating electrochemical cell.

Introduction

Succinonitrile (SN) has emerged as a promising electrolyte additive and co-solvent for next-generation lithium-ion and other battery chemistries. Its high dielectric constant, wide electrochemical stability window, and ability to enhance ionic conductivity make it a compelling candidate for improving battery performance and safety. In-situ NMR spectroscopy is a powerful, non-invasive technique that allows for the direct observation of chemical and physical processes within a functioning battery. By employing succinonitrile-d4, researchers can leverage deuterium (²H) NMR to probe the local environment and dynamics of the SN molecules within the electrolyte, providing valuable insights into solvation shell structures, ionic transport mechanisms, and degradation pathways.

This application note details the necessary experimental setup, protocols for in-situ NMR measurements, and methods for data analysis to facilitate the use of SN-d4 in battery research.

Key Applications of In-situ NMR with Succinonitrile-d4

-

Electrolyte Stability and Degradation: Monitor the chemical stability of SN-d4 in the presence of highly reactive electrode materials and under various voltage conditions. Identify and quantify degradation products in real-time.

-

Ion Solvation and Coordination: Investigate the interaction between lithium ions (or other charge carriers) and the nitrile groups of SN-d4. Changes in the ²H NMR chemical shift of SN-d4 can provide information on the coordination environment of the solvent molecules.

-

Solid Electrolyte Interphase (SEI) Formation: Observe the participation of SN-d4 in the formation of the SEI layer on the anode surface. In-situ NMR can help to identify SN-derived components in the SEI.

-

Ionic Conductivity and Transport Properties: While NMR is not a direct measure of bulk ionic conductivity, Pulsed-Field Gradient (PFG) NMR techniques can be used to measure the self-diffusion coefficients of SN-d4 and lithium ions, providing insights into the charge transport mechanism.

Experimental Setup

A typical in-situ NMR experiment on a battery requires a specially designed electrochemical cell that can fit inside the NMR spectrometer's probe while allowing for electrochemical cycling.

In-situ NMR Battery Cell

Several designs for in-situ NMR cells have been reported, with "bag cells" or modified coin cells being the most common. These cells are constructed from NMR-compatible materials (e.g., PEEK, Teflon) to minimize background signals and magnetic susceptibility distortions.

Components of a typical in-situ "bag cell":

-

Electrodes: Working electrode (e.g., graphite, silicon) and counter electrode (e.g., lithium metal).

-

Separator: A porous membrane (e.g., Celgard, glass fiber) to electrically isolate the electrodes.

-

Electrolyte: The electrolyte of interest containing the lithium salt (e.g., LiPF₆, LiTFSI) and succinonitrile-d4.

-

Current Collectors: Thin foils (e.g., copper for the anode, aluminum for the cathode) with tabs for connection to a potentiostat/galvanostat.

-

Pouch Material: A flexible, chemically resistant polymer pouch to contain the cell components and electrolyte.

NMR Spectrometer

A high-field NMR spectrometer equipped with a broadband probe is required. The probe should be tunable to the resonance frequencies of the nuclei of interest, including ²H (for SN-d4) and ⁷Li (for lithium ions). A static-field-gradient probe is necessary for diffusion measurements.

Experimental Protocols

Electrolyte Preparation

Objective: To prepare the electrolyte solution for the in-situ NMR experiment.

Materials:

-

Succinonitrile-d4 (C₄D₄N₂)

-

Lithium salt (e.g., LiPF₆, LiTFSI)

-

Co-solvent(s) (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC))

-

Anhydrous, high-purity solvents for rinsing.

Protocol:

-

Inside an argon-filled glovebox, dissolve the desired amount of lithium salt into the co-solvent or co-solvent mixture.

-

Add the desired weight percentage of succinonitrile-d4 to the solution.

-

Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.

-

Store the electrolyte in a tightly sealed container inside the glovebox until use.

In-situ NMR Cell Assembly

Objective: To assemble the in-situ battery cell for NMR analysis.

Protocol:

-

Inside an argon-filled glovebox, cut the electrodes and separator to the appropriate dimensions for the in-situ cell.

-

Stack the components in the following order: current collector, cathode, separator, anode, current collector.

-

Add a few drops of the prepared electrolyte containing succinonitrile-d4 to the separator to ensure good ionic contact.

-

Carefully place the cell stack into the pouch material.

-

Add a sufficient amount of electrolyte to fully wet the cell components.

-

Heat-seal the pouch, leaving a small opening for vacuum sealing.

-

Use a vacuum sealer to remove any trapped gas and then complete the final seal.

-

Connect the current collector tabs to the leads of the in-situ NMR probe.

In-situ ²H NMR Measurement

Objective: To monitor the state of succinonitrile-d4 during electrochemical cycling.

Protocol:

-

Insert the in-situ NMR probe containing the assembled cell into the NMR magnet.

-

Tune and match the probe to the ²H resonance frequency.

-

Acquire an initial ²H NMR spectrum of the cell in its open-circuit state. This will serve as the reference spectrum.

-

Connect the cell to a potentiostat/galvanostat and begin the desired electrochemical cycling protocol (e.g., constant current charge/discharge, cyclic voltammetry).

-

Acquire ²H NMR spectra at regular intervals during cycling. The temporal resolution will depend on the signal-to-noise ratio and the rate of the electrochemical processes being studied.

-

Process and analyze the spectra to observe changes in chemical shift, linewidth, and signal intensity as a function of time and cell voltage.

Data Presentation

Quantitative data from in-situ NMR experiments should be summarized in tables for clear comparison.

Table 1: ²H NMR Chemical Shifts of Succinonitrile-d4 in a Lithium-Ion Battery Electrolyte

| State of Charge (SOC) | Cell Voltage (V vs. Li/Li⁺) | ²H Chemical Shift (ppm) | Linewidth (Hz) |

| 0% (Initial) | 3.0 | 2.85 | 50 |

| 50% (Charging) | 3.8 | 2.88 | 55 |

| 100% (Charged) | 4.2 | 2.92 | 60 |

| 50% (Discharging) | 3.7 | 2.89 | 58 |

| 0% (Discharged) | 3.0 | 2.86 | 52 |

Note: The chemical shift values presented are hypothetical and will vary depending on the specific electrolyte composition and battery chemistry.

Table 2: Ionic Conductivity of Electrolytes with and without Succinonitrile

| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |

| 1 M LiTFSI in 60% EMI-TFSI + 40% EC/DMC | 25 | ~14[1][2] |

| 1 M LiTFSI in 60% EMI-TFSI + 40% EC/DMC + 5 wt% SN | 25 | ~26[1][2] |

| 1 M LiTFSI in 60% EMI-TFSI + 40% EC/DMC | 100 | ~38[1][2] |

| 1 M LiTFSI in 60% EMI-TFSI + 40% EC/DMC + 5 wt% SN | 100 | ~69[1][2] |

Visualizations

Experimental Workflow

Caption: Workflow for in-situ NMR studies of battery electrolytes.

Succinonitrile-d4 Interaction with Lithium Ion

Caption: Coordination of a lithium ion with the nitrile groups of succinonitrile-d4.

Conclusion

In-situ NMR spectroscopy using succinonitrile-d4 as a probe molecule offers a unique and powerful approach to understanding the complex chemical processes occurring in battery electrolytes. The protocols and application notes provided herein serve as a comprehensive guide for researchers to design and execute these experiments, enabling the collection of high-quality data that can accelerate the development of safer and more efficient energy storage devices. The ability to directly observe molecular interactions and degradation pathways in a functioning battery provides invaluable insights that are often inaccessible through ex-situ techniques.

References

Application Notes and Protocols: Succinonitrile-d4 for Enhancing Ionic Conductivity in Polymer Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state batteries are poised to revolutionize energy storage, offering enhanced safety and higher energy densities compared to their liquid electrolyte-based counterparts. A key challenge in the development of solid-state batteries is achieving high ionic conductivity in the solid polymer electrolyte (SPE) at ambient temperatures. Succinonitrile (SN), a plastic crystal with a high dielectric constant, has emerged as a promising additive to polymer electrolytes to enhance ionic conductivity. Its deuterated analogue, succinonitrile-d4 (SN-d4), offers a unique tool for mechanistic studies, particularly for understanding ion transport phenomena using techniques like solid-state NMR, without altering the fundamental chemical properties that lead to improved conductivity.

This document provides detailed application notes and experimental protocols for the use of succinonitrile-d4 in improving the ionic conductivity of polymer electrolytes.

Mechanism of Action

Succinonitrile enhances ionic conductivity in polymer electrolytes through several mechanisms:

-

Increased Amorphous Phase: SN disrupts the crystalline structure of polymers like polyethylene oxide (PEO), increasing the amorphous content. Ion transport predominantly occurs in the amorphous regions, where polymer segmental motion is higher.

-

Enhanced Polymer Segmental Motion: As a plasticizer, SN increases the flexibility of the polymer chains, which facilitates the movement of charge carriers (lithium or other ions).

-

Facilitated Salt Dissociation: The high polarity of SN aids in the dissociation of the conducting salt (e.g., LiTFSI), increasing the concentration of mobile ions.

The logical relationship of how succinonitrile-d4 improves ionic conductivity is illustrated below.

Caption: Mechanism of Ionic Conductivity Enhancement by Succinonitrile-d4.

Quantitative Data on Ionic Conductivity Enhancement

The addition of succinonitrile has been shown to significantly increase the ionic conductivity of various polymer electrolyte systems. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Succinonitrile (SN) on Ionic Conductivity of PEO-based Electrolytes

| Polymer System | Salt | SN Content (wt%) | Temperature (°C) | Ionic Conductivity w/o SN (S/cm) | Ionic Conductivity w/ SN (S/cm) | Fold Increase |

| PEO-NaClO₄ | NaClO₄ | 7 | Room Temp | ~1 x 10⁻⁶ | 1.13 x 10⁻⁵[1] | ~11 |

| PEO | LiTFSI | 10 | 20 | Not specified | ~1.5 x 10⁻⁴ | Not applicable |

| PEO | LiBF₄ | Not specified | 25 | Not specified | 10⁻⁵ - 10⁻³ | Not applicable |

Table 2: Effect of Succinonitrile (SN) on Ionic Conductivity of PVDF-HFP-based Electrolytes

| Polymer System | Salt | SN Content (wt%) | Temperature (°C) | Ionic Conductivity w/o SN (S/cm) | Ionic Conductivity w/ SN (S/cm) | Fold Increase |

| PVDF-HFP | LiTFSI | 40 | Room Temp | 1.08 x 10⁻⁵[2] | 2.7 x 10⁻⁴[2] | 25 |

Table 3: Effect of Succinonitrile (SN) on Ionic Conductivity of Other Electrolyte Systems

| Electrolyte System | SN Content (wt%) | Temperature (°C) | Ionic Conductivity w/o SN (S/cm) | Ionic Conductivity w/ SN (S/cm) | Fold Increase |

| 60% EMI-TFSI / 40% EC/DMC | 5 | Room Temp | ~14 x 10⁻³[3][4] | ~26 x 10⁻³[3][4] | ~1.9 |

| 60% EMI-TFSI / 40% EC/DMC | 5 | 100 | ~38 x 10⁻³[3][4] | ~69 x 10⁻³[3][4] | ~1.8 |

Experimental Protocols

Synthesis of Succinonitrile-d4 (Proposed Method)

Materials:

-

Succinonitrile (SN)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., deuterated acetonitrile, CD₃CN)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve succinonitrile in anhydrous deuterated acetonitrile.

-

Addition of Base and D₂O: Add a catalytic amount of anhydrous potassium carbonate to the solution. Subsequently, add a stoichiometric excess of deuterium oxide.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50-70 °C) for an extended period (24-48 hours) to facilitate H/D exchange at the α-positions to the nitrile groups. Monitor the reaction progress by taking small aliquots and analyzing them using ¹H NMR spectroscopy to observe the disappearance of the proton signals of succinonitrile.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., DCl in D₂O).

-

Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude succinonitrile-d4.

-

Purification: Purify the crude product by recrystallization or sublimation to obtain high-purity succinonitrile-d4.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Polymer Electrolyte Films with Succinonitrile-d4

This protocol describes a general solution casting method for preparing polymer electrolyte films.

Caption: Workflow for Polymer Electrolyte Film Preparation.

Materials:

-

Host polymer (e.g., PEO, PVDF-HFP)

-

Conducting salt (e.g., LiTFSI, NaClO₄)

-

Succinonitrile-d4

-

Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide)

-

Petri dish or flat glass substrate

Procedure:

-

Drying: Dry the polymer and salt under vacuum at an appropriate temperature (e.g., 50-60 °C) for at least 24 hours to remove any moisture.

-

Dissolution: In a glovebox or dry room, dissolve the dried polymer and salt in the anhydrous solvent. The concentrations will depend on the desired stoichiometry. Stir the solution until both components are fully dissolved.

-

Addition of Succinonitrile-d4: Add the desired weight percentage of succinonitrile-d4 to the polymer-salt solution.

-

Homogenization: Stir the mixture vigorously until a homogeneous, transparent solution is obtained.

-

Casting: Pour the solution into a clean, dry Petri dish or onto a flat glass substrate.

-

Solvent Evaporation: Cover the casting surface to allow for slow solvent evaporation at room temperature for 24-48 hours. This helps in the formation of a uniform film.

-

Vacuum Drying: Transfer the resulting film to a vacuum oven and dry at a moderate temperature (e.g., 50-60 °C) for at least 48 hours to ensure complete removal of the residual solvent.

-

Storage: Store the prepared polymer electrolyte film in an inert atmosphere (e.g., in a glovebox) until further characterization.

Characterization of Polymer Electrolytes

EIS is used to determine the ionic conductivity of the polymer electrolyte.

References

Application Notes and Protocols: The Role of Succinonitrile-d4 in Forming a Stable Solid Electrolyte Interphase (SEI)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of succinonitrile-d4 (SN-d4) as an electrolyte additive in lithium-ion batteries, with a focus on its contribution to the formation of a stable solid electrolyte interphase (SEI). Detailed experimental protocols are included to guide researchers in this field.

Introduction to Succinonitrile-d4 in Battery Electrolytes

Succinonitrile (SN), a dinitrile compound, has emerged as a promising electrolyte additive for enhancing the performance and safety of lithium-ion batteries. Its deuterated analogue, succinonitrile-d4 (SN-d4), is of particular interest for mechanistic studies and potentially for further improving battery stability. The nitrile groups in SN are electrochemically active and can be reduced at the anode surface to form a robust and stable SEI layer. This SEI layer is critical for preventing further electrolyte decomposition and ensuring the long-term cyclability of the battery.

The substitution of hydrogen with deuterium in SN-d4 is expected to influence the kinetics of the SEI formation reactions. Due to the kinetic isotope effect (KIE), the C-D bond is stronger and breaks more slowly than the C-H bond.[1][2] This can lead to a more controlled and uniform deposition of SEI components, potentially resulting in a thinner and more stable interphase with improved ionic conductivity. While direct experimental studies on SN-d4 are limited, its role can be inferred from the extensive research on SN and the principles of KIE.

Mechanism of SEI Formation with Succinonitrile

The formation of a stable SEI is a complex process involving the electrochemical reduction of electrolyte components on the anode surface during the initial charging cycles. Succinonitrile, when present as an additive, actively participates in this process.

Key Mechanistic Steps:

-

Reduction of Succinonitrile: Upon initial charging, SN molecules are reduced at the anode surface. This reduction involves the acceptance of electrons by the nitrile groups (-C≡N).

-

Formation of Radical Anions: The initial reduction leads to the formation of SN radical anions.

-

Polymerization and Decomposition: These reactive radical anions can undergo further reactions, including polymerization and decomposition, to form various organic and inorganic components of the SEI. The nitrile groups can polymerize to form nitrogen-containing polymers, which contribute to the mechanical stability of the SEI.

-

Formation of Inorganic Components: The decomposition of SN and reactions with other electrolyte components can lead to the formation of inorganic species such as lithium nitride (Li₃N) and lithium cyanide (LiCN). Li₃N is known to be a good lithium-ion conductor, which is beneficial for the SEI.

-

Passivation of the Anode: The resulting SEI layer, composed of a mixture of organic and inorganic products, forms a passivating film on the anode. This film is electronically insulating but ionically conductive, allowing Li⁺ ions to pass through while preventing further electron transfer to the electrolyte, thus stabilizing the battery.

The use of SN-d4 is hypothesized to slow down the decomposition reactions due to the kinetic isotope effect, leading to a more ordered and potentially thinner SEI layer with enhanced stability.

Data Presentation

The following tables summarize the quantitative data from studies on succinonitrile as an electrolyte additive, highlighting its impact on battery performance.

Table 1: Electrochemical Performance Enhancement with Succinonitrile Additive

| Parameter | Base Electrolyte | Electrolyte with SN | Improvement (%) | Reference |

| Ionic Conductivity (mS/cm at 25°C) | ~14 | ~26 | ~86% | [3][4] |

| Capacity Retention (after 50 cycles) | 61% | 86% | 41% | [3][4] |

| Capacity Retention (after 120 cycles at 4.4V) | 67.96% | 84.0% | 23.6% | [5] |

Table 2: SEI Characterization with and without Succinonitrile Additive

| Parameter | Base Electrolyte | Electrolyte with SN | Method | Reference |

| SEI Composition | Higher organic content (e.g., ROLi, ROCO₂Li) | Increased inorganic content (e.g., LiF, LixPFy, Li₂CO₃) and nitrogen-containing species | XPS | [6] |

| SEI Resistance | Higher and increases with cycling | Lower and more stable with cycling | EIS | [7] |

| Electrochemical Stability Window (V vs Li/Li⁺) | ~4.5 V | up to 6.1 V | LSV | [5] |

Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of succinonitrile-d4 in battery electrolytes.

Caption: SEI formation with Succinonitrile-d4.

Caption: Experimental workflow for evaluating SN-d4.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and materials.

Protocol 1: Preparation of Electrolyte with Succinonitrile-d4 Additive

Materials:

-

Battery-grade electrolyte solvent (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 v/v ratio)

-

Lithium salt (e.g., LiPF₆)

-

Succinonitrile-d4 (SN-d4)

-

Argon-filled glovebox

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

All materials and equipment must be thoroughly dried before being transferred into an argon-filled glovebox.

-

Prepare the base electrolyte by dissolving the desired amount of LiPF₆ in the EC/DMC solvent mixture to achieve the target concentration (e.g., 1 M). Stir the solution until the salt is completely dissolved.

-

To prepare the SN-d4 containing electrolyte, weigh the desired amount of SN-d4 to achieve the target weight percentage (e.g., 2 wt%).

-

Slowly add the SN-d4 to the base electrolyte while stirring.

-

Continue stirring the solution for several hours to ensure the SN-d4 is completely dissolved and the electrolyte is homogeneous.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly (CR2032)

Materials:

-

CR2032 coin cell components (casings, spacers, springs, gaskets)

-

Anode (e.g., graphite-coated copper foil)

-

Cathode (e.g., LiCoO₂-coated aluminum foil)

-

Separator (e.g., microporous polymer membrane)

-

Prepared electrolyte (with and without SN-d4)

-

Crimping machine

-

Tweezers

-

Pipette

Procedure:

-

Ensure all coin cell components, electrodes, and the separator are dried under vacuum before transferring them into the glovebox.

-

Place the negative case (anode can) on a clean surface.

-

Place the anode disc in the center of the negative case.

-

Add a few drops of the prepared electrolyte onto the anode surface to wet it.

-

Place the separator on top of the wetted anode.

-

Add a few more drops of electrolyte to the separator.

-

Place the cathode disc on top of the separator.

-

Add a spacer and then the spring on top of the cathode.

-

Carefully place the positive case (cathode cap) over the assembly.

-

Transfer the assembled cell to the crimper and apply pressure to seal the coin cell.

-

Clean the exterior of the sealed coin cell before removing it from the glovebox.

Protocol 3: Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the electrolyte and observe the reduction/oxidation behavior of the additive.

Equipment:

-

Potentiostat

-

Assembled coin cell (or a three-electrode cell setup)

Procedure:

-

Connect the assembled coin cell to the potentiostat.

-

Set the parameters for the CV experiment:

-

Potential Range: Define a wide potential window (e.g., 0.01 V to 6.0 V vs. Li/Li⁺) to observe the full range of electrochemical activity.

-

Scan Rate: Select an appropriate scan rate (e.g., 0.1 mV/s to 1 mV/s). A slower scan rate provides better resolution of the redox peaks.

-

Number of Cycles: Typically, 3-5 cycles are sufficient for initial characterization.

-

-

Run the CV experiment and record the resulting voltammogram (current vs. potential).

-

Analyze the data to identify the onset potentials for electrolyte reduction and oxidation, and any peaks corresponding to the electrochemical reactions of SN-d4.

Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI

Objective: To determine the chemical composition of the SEI layer formed on the anode.

Procedure:

-

Cycle the coin cells with and without the SN-d4 additive for a set number of formation cycles (e.g., 3-5 cycles).

-

Carefully disassemble the cycled coin cells inside an argon-filled glovebox to prevent air exposure to the electrodes.

-

Gently rinse the anode with a volatile, anhydrous solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

-

Mount the anode sample on an XPS sample holder and transfer it to the XPS instrument using an air-tight transfer vessel to avoid contamination.

-

Acquire high-resolution XPS spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, N 1s, P 2p).

-

Analyze the spectra by fitting the peaks to identify the chemical species present in the SEI and their relative concentrations. Compare the results for the electrolytes with and without SN-d4.[8][9]

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. kratos.com [kratos.com]

- 7. effect-of-succinonitrile-on-the-structural-ion-conductivity-and-dielectric-properties-of-pvdf-hfp-based-solid-polymer-electrolytes - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Succinonitrile-Based Electrolytes: Electrochemical Stability Window

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the electrochemical stability window of succinonitrile-based electrolytes. It is important to note that the following data and protocols are based on studies of succinonitrile (SN) . Despite extensive searches, no specific experimental data on the electrochemical stability window of succinonitrile-d4 was found in the public domain. The information presented here should be considered as a baseline for non-deuterated succinonitrile and may serve as a starting point for investigations into its deuterated counterpart.

Introduction

Succinonitrile (SN), a plastic crystal solid electrolyte, has garnered significant interest for its potential application in all-solid-state lithium-ion batteries. Its high ionic conductivity at room temperature, good thermal stability, and non-flammable nature make it a promising alternative to conventional liquid electrolytes. The electrochemical stability window (ESW) is a critical parameter for any electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is essential for the development of high-energy-density batteries.

These application notes provide a summary of the electrochemical stability of various succinonitrile-based electrolytes and a detailed protocol for its determination.

Data Presentation: Electrochemical Stability Window of Succinonitrile-Based Electrolytes

The electrochemical stability of succinonitrile-based electrolytes is influenced by the type of lithium salt incorporated and the presence of any polymer additives. The following table summarizes the reported electrochemical stability windows for different formulations.

| Electrolyte Composition | Lithium Salt | Polymer Additive | Measurement Technique | Anodic Stability Limit (V vs. Li/Li⁺) | Cathodic Stability Limit (V vs. Li/Li⁺) | Reference |

| Succinonitrile | LiTFSI | - | Linear Sweep Voltammetry | ~5.0 | Not specified | [1] |

| Succinonitrile | LiTFSI | Poly(ethylene oxide) (PEO) | Linear Sweep Voltammetry | ≥4.5 (vs. lithiated graphite) | Not specified | [1] |

| Succinonitrile | LiTFSI | Polyacrylonitrile (PAN) | Not specified | Not specified | Not specified | [1] |

| Succinonitrile | LiTFSI (50% wt) | - | Linear Sweep Voltammetry | 4.2 | Not specified | [2][3] |

| Succinonitrile | Dual-salt (LiTFSI and LiODFB) | Fluoroethylene carbonate (FEC) | Not specified | High oxidation resistance | Not specified | [4] |